6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile
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Overview
Description
The compound with the identifier “6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the desired chemical reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and physiological responses. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile include other chemical entities with related structures and properties. These may include compounds with similar functional groups, molecular weights, or chemical reactivity.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds
Conclusion
This compound is a compound of significant interest in various fields of scientific research and industry Its unique chemical properties, diverse reactivity, and potential applications make it a valuable subject of study for chemists, biologists, and industrial researchers
Properties
IUPAC Name |
6-(4-tert-butylphenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-21(2,3)14-6-4-13(5-7-14)18-17(12-23)19(27)26-20(25-18)24-16-10-8-15(22)9-11-16/h4-11H,1-3H3,(H2,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZBEMNOFGZIRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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